molecular formula C33H28N4O4 B2549219 ((3-acetylphenyl)amino)-N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)formamide CAS No. 1796922-01-4

((3-acetylphenyl)amino)-N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)formamide

Cat. No. B2549219
CAS RN: 1796922-01-4
M. Wt: 544.611
InChI Key: YNZWLUQCHBSFLP-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The compound’s chemical reactivity would likely be influenced by its functional groups. For example, the amine groups could participate in acid-base reactions, while the carbonyl groups could be involved in nucleophilic addition reactions .

Scientific Research Applications

Synthesis and Chemical Reactivity

Research into similar compounds has explored their synthesis and chemical reactivity. For example, studies have investigated the aminomethylation of specific heterocycles, leading to the creation of diazabicyclo[3.3.1]nonane derivatives, which could be related to the synthesis routes or reactivity patterns of the compound (Dotsenko et al., 2007). These processes often involve complex reactions that can yield structurally diverse and functionally rich compounds, suggesting potential for the synthesis of advanced materials or pharmaceuticals.

Heterocyclic Compound Synthesis

The synthesis of polycyclic and heterocyclic compounds is a significant area of research with implications for the development of new drugs and materials. For instance, the creation of pyridothienopyrimidines and pyridothienotriazines through the acetylation of thienopyridines or reactions with carbon disulfide demonstrates the versatility of heterocyclic synthesis methods (Hussein et al., 2000). Such methodologies could be applicable in studying and synthesizing variants of the given compound, potentially leading to new pharmacological agents or materials with unique properties.

Pharmacological Applications

While the specific pharmacological applications of "((3-acetylphenyl)amino)-N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)formamide" were not directly available, research on related compounds provides insights into possible areas of interest. Compounds with similar structural features have been studied for their anticonvulsant, antimicrobial, and anti-inflammatory activities, indicating potential for the compound to have similar bioactivities (Robertson et al., 1987), (Elkholy & Morsy, 2006), (Sharma et al., 2002). These activities could inform the direction of research into the compound, focusing on its potential therapeutic benefits.

properties

IUPAC Name

1-(3-acetylphenyl)-3-[1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H28N4O4/c1-21-11-6-7-16-26(21)29(39)20-37-28-18-9-8-17-27(28)30(23-12-4-3-5-13-23)35-31(32(37)40)36-33(41)34-25-15-10-14-24(19-25)22(2)38/h3-19,31H,20H2,1-2H3,(H2,34,36,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNZWLUQCHBSFLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)CN2C3=CC=CC=C3C(=NC(C2=O)NC(=O)NC4=CC=CC(=C4)C(=O)C)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

((3-acetylphenyl)amino)-N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)formamide

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